N-Nitrosoephedrine formation mechanism from ephedrine
N-Nitrosoephedrine formation mechanism from ephedrine
An In-depth Technical Guide to the Formation Mechanism of N-Nitrosoephedrine from Ephedrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formation of N-nitrosoephedrine, a nitrosamine impurity, from its precursor ephedrine. The document details the underlying reaction mechanism, influential factors, and relevant experimental protocols, presenting quantitative data and visual workflows to support research and drug development activities.
Executive Summary
The formation of N-nitrosoephedrine occurs via the nitrosation of the secondary amine group present in the ephedrine molecule. This reaction is of significant interest due to the classification of nitrosamines as a "cohort of concern" with potential carcinogenic properties. The primary mechanism involves the reaction of ephedrine with a nitrosating agent, typically derived from nitrous acid in an acidic environment. The efficiency and yield of this transformation are highly sensitive to reaction conditions such as pH, temperature, and the specific acid catalyst used. Understanding these parameters is critical for controlling the formation of this impurity in pharmaceutical products.
Core Reaction Mechanism
The nitrosation of ephedrine is a classic example of an N-nitrosation reaction involving a secondary amine. The process can be broken down into three primary steps:
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Formation of the Nitrosating Agent: In an acidic medium, a nitrite source (e.g., sodium nitrite) is protonated to form nitrous acid (HNO₂). The nitrous acid is then further protonated and subsequently loses a water molecule to generate the highly reactive nitrosonium ion (NO⁺), which serves as the primary nitrosating agent.[1]
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in the ephedrine molecule performs a nucleophilic attack on the electrophilic nitrosonium ion.[1] This step results in the formation of a protonated N-nitrosamine intermediate.[1]
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Deprotonation: The final step involves the deprotonation of the intermediate, yielding the stable N-nitrosoephedrine molecule.[1]
Factors Influencing N-Nitrosoephedrine Formation
The yield of N-nitrosoephedrine is critically dependent on several environmental and chemical factors.
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pH: The reaction is significantly influenced by the pH of the medium. The optimal pH for the formation of N-nitrosoephedrine is in the acidic range, specifically around pH 2.[1][2][3] Under simulated physiological conditions (37°C), the highest yield (18.5%) is observed at this pH level.[1][2][3] In controlled laboratory settings, yields can exceed 90% in strongly acidic media with a pH between 1.5 and 2.5.[1][4]
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Temperature: Lower temperatures are often employed in synthetic procedures to control the reaction and improve selectivity. For instance, reacting ephedrine with acetic acid and sodium nitrite at 5°C can produce a high yield of the corresponding N-nitrosamine.[1][2][3] Conversely, studies under physiological conditions are typically conducted at 37°C.[2][3]
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Acid Identity: The choice of acid catalyst plays a crucial role. Acetic acid has been shown to be particularly effective, leading to an 85% yield in some experiments.[2][3][5] In contrast, the use of sulfuric acid resulted in only trace amounts of nitrosamine formation.[5]
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Nitrosating Agent: Besides the common nitrous acid system, alternative nitrosating agents like butyl nitrite in anhydrous ether can be used.[1] This method avoids aqueous conditions, which can be beneficial in specific synthetic contexts.[1]
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Solvent: The presence of certain solvents can affect the reaction. For example, the nitrosation of alcoholic extracts of Ephedra foliata yielded significantly higher amounts of total nitrosamines compared to aqueous extracts, suggesting that ethanol can enhance the formation of N-nitroso compounds.[1][2]
Quantitative Data Summary
The yield of N-nitrosoephedrine varies significantly with the experimental conditions. The table below summarizes key quantitative findings from cited literature.
| Condition | Yield of N-Nitrosoephedrine | Reference(s) |
| Synthesis with Acetic Acid (5°C) | 85% | [1][2][3] |
| Physiological Conditions (37°C, pH 2) | 18.5% | [1][2][3] |
| Controlled Laboratory Synthesis (HCl medium, pH 1.5-2.5) | >90% | [1][4] |
| Synthesis with Sulfuric Acid | Traces only | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formation of N-nitrosoephedrine.
Protocol 1: Synthesis using Acetic Acid
This protocol is based on the high-yield synthesis of N-nitrosamines of ephedrine at low temperatures.[2][3][5]
Materials:
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Ephedrine (or its salt, e.g., ephedrine sulfate)
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Sodium Nitrite (NaNO₂)
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Acetic Acid (1M or 2M)
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Saturated Sodium Bicarbonate solution
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Distilled Water
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Aqueous Ethanol (95%)
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Ice bath
Procedure:
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Dissolve ephedrine (e.g., 4 g) in the chosen concentration of acetic acid.
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Cool the solution in an ice bath to 5°C.
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Slowly add a solution of sodium nitrite (e.g., 28 g) to the ephedrine solution while maintaining the temperature at 5°C and stirring continuously.
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Allow the reaction to proceed for a specified time (e.g., 1-2 hours) until a pale yellow precipitate forms.
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Collect the precipitate by filtration.
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Wash the precipitate with a saturated solution of sodium bicarbonate to neutralize and remove excess acid.
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Wash the precipitate again with distilled water.
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Purify the crude N-nitrosoephedrine by recrystallization from aqueous ethanol (95%).
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Dry the purified product and determine the final yield.
Protocol 2: Nitrosation under Simulated Physiological Conditions
This protocol simulates the conditions found in the human stomach to assess the potential for in vivo formation.[2][3]
Materials:
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Ephedrine (25-400 mg)
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Sodium Nitrite (50-280 mg)
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Hydrochloric Acid (to adjust pH)
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Incubator or water bath at 37°C
Procedure:
-
Prepare an aqueous solution of ephedrine.
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Adjust the pH of the solution to the desired level (e.g., pH 1, 2, or 3) using hydrochloric acid.
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Add the specified amount of sodium nitrite to the solution.
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Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
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After incubation, halt the reaction (e.g., by raising the pH or adding a quenching agent like ammonium sulfamate).
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Extract the N-nitrosoephedrine from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane).
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Analyze the extract using a suitable analytical method (e.g., GC-TEA or LC-MS/MS) to quantify the amount of N-nitrosoephedrine formed.
Conclusion
The formation of N-nitrosoephedrine from ephedrine is a well-understood chemical process governed by principles of N-nitrosation. The reaction is highly favored in acidic environments, particularly at pH values consistent with gastric fluid, highlighting the potential for in vivo formation. Key parameters influencing the reaction yield include pH, temperature, and the specific reagents used. The provided protocols offer standardized methods for both the controlled synthesis and the analytical investigation of N-nitrosoephedrine under simulated physiological conditions. For drug development professionals, a thorough understanding of this formation mechanism is essential for risk assessment and the implementation of control strategies to ensure the safety and quality of pharmaceutical products containing ephedrine or related structures.
References
- 1. N-Nitrosoephedrine | 1850-88-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of nitrosamines from ephedrine, pseudoephedrine and extracts of Ephedra foliata under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Reaction kinetic studies on the formation of n-nitrosoephedrine in vitro and in vivo (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
